Lewisa (Lea) tetraose

Selectin inhibition Inflammation Cell adhesion

Lewis a (Lea) tetraose (CAS 117660-09-0) is a non-sialylated type 1 chain tetrasaccharide (Galβ1-3(Fucα1-4)GlcNAcβ1-3Gal) purpose-built for selectin antagonist SAR, anti-Lea antibody calibration, and enzymatic fucosylation. Its Galβ1-3GlcNAc backbone and α1-4 fucose linkage are conformationally distinct from type 2 Lex analogs and preferred by FUT3 fucosyltransferase. Sulfated Lea derivatives achieve 15–45× greater E-selectin potency than Lex alternatives. Procure ≥90% NMR-verified material for reproducible antibody validation (clone 7LE), sperm-egg recognition assays, and chemoenzymatic Lewis antigen synthesis.

Molecular Formula C34H58N2O25
Molecular Weight
Cat. No. B1165504
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLewisa (Lea) tetraose
SynonymsGalβ1-3(Fucα1-4)GlcNAcβ1-3Gal
Molecular FormulaC34H58N2O25
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Lewis a (Lea) Tetraose Procurement Guide: Structure, Class, and Core Identity


Lewis a (Lea) tetraose (CAS 117660-09-0, MW 691.63) is a fucosylated type 1 chain tetrasaccharide with the core structure Galβ1-3(Fucα1-4)GlcNAcβ1-3Gal [1]. It belongs to the Lewis blood group antigen family, which is built exclusively on type 1 precursor chains (Galβ1-3GlcNAc-R), in contrast to type 2 chain-based Lewis x/y antigens [2]. Lea tetraose serves as the minimal non-sialylated determinant for Lewis a blood group activity and is recognized by selectins, anti-Lea antibodies, and various glycan-binding proteins with affinities in the micromolar to millimolar range [3].

Lewis a (Lea) Tetraose: Why Substitution with Lex, LNT, or LNnT Compromises Experimental Validity


Lewis a tetraose cannot be substituted by closely related tetrasaccharides due to three non-interchangeable features. First, the type 1 chain backbone (Galβ1-3GlcNAc) is biosynthetically and conformationally distinct from type 2 chain (Galβ1-4GlcNAc) analogs such as Lewis x [1]; FUT3 fucosyltransferase exhibits clear preference for type 1 over type 2 acceptors, meaning synthetic or enzymatic production strategies differ fundamentally [2]. Second, Lea tetraose lacks sialic acid, distinguishing it from sialyl Lewis a (sLea) which shows ~3.4-fold higher E-selectin inhibitory potency but requires different antibody reagents for detection [3]. Third, the Lea fucose is α1-4 linked to GlcNAc, whereas non-fucosylated precursors such as lacto-N-tetraose (LNT) lack this critical epitope entirely and show no detectable selectin binding at concentrations up to 1 mM [4].

Lewis a (Lea) Tetraose: Quantified Differentiation Evidence for Procurement Decision-Making


E-Selectin Binding: sLea vs sLex Tetrasaccharide Inhibitory Potency Comparison

Sialyl Lewis a (sLea) tetrasaccharide demonstrates significantly higher E-selectin inhibitory potency compared to its type 2 chain isomer sialyl Lewis x (sLex). In solution-phase competitive binding assays, sLea blocked E-selectin-Ig interaction with immobilized BSA-neoglycoprotein with an IC50 of 220±20 μM, whereas sLex required 750±20 μM to achieve the same 50% inhibition [1]. The structural basis for this difference lies in the reduced steric hindrance from the GlcNAc N-acetyl group in the type 1 chain backbone of sLea compared to sLex [2].

Selectin inhibition Inflammation Cell adhesion

Sperm-ZP3 Binding: Lea-Capped vs Lex-Capped Glycan Functional Differentiation

A Lea-capped glycan (Galβ3[Fucα4]GlcNAc) and a Lex-capped glycan both inhibit ZP3 binding to mouse sperm with comparable IC50 values (∼150-200 nM), but they exhibit distinct functional profiles. At saturation, the Lex-capped glycan reduced Alexa568-ZP3 binding by ~70%, whereas the Lea-capped glycan reduced binding by only ~30% . Cross-competition experiments further demonstrated that Lea-Lac did not inhibit Alexa568-Lex-Lac-BSA binding, and Lex-Lac did not inhibit Alexa568-Lea-Lac-BSA binding, confirming that Lea and Lex define non-overlapping classes of sperm surface binding sites .

Fertilization Gamete recognition Zona pellucida

FUT3 Acceptor Preference: Type 1 Tetrasaccharide vs Type 1 Disaccharide

Fucosyltransferase 3 (FUT3), the enzyme responsible for Lewis a biosynthesis, exhibits a clear acceptor preference hierarchy. Type 1 tetrasaccharide is a better acceptor substrate than type 1 disaccharide, suggesting that a β-anomeric configuration of GlcNAc in the substrate is preferred for efficient α1-4 fucosylation [1]. Additionally, FUT3 prefers type 1 chain (Galβ1-3GlcNAc) over type 2 chain (Galβ1-4GlcNAc) acceptors [1]. This acceptor specificity directly informs synthetic strategy selection for Lea tetraose production.

Enzymatic synthesis Glycosyltransferase Biosynthesis

Antibody Recognition: Lea Tetraose vs sLea and Non-Fucosylated LacNAc Type 1

Anti-Lewis A monoclonal antibody clone 7LE binds to Lea tetraose and non-fucosylated LacNAc type 1 structures, but does not bind where sialic acid is present [1]. In contrast, anti-sialyl Lewis A clone 9L426 mainly binds sLea and shows only weak binding when fucose is missing; neither antibody binds sialyl Lewis X [1]. This specificity profile establishes that non-sialylated Lea tetraose is the minimal required structure for detecting Lea epitopes using reagents such as clone 7LE, and that sLea cannot substitute in assays requiring detection of the non-sialylated form.

Glycan array Antibody specificity Epitope mapping

L-Selectin Binding: Lea-Series vs Lex-Series Sulfated Ligands

L-selectin binds to both 3′-sulfo-Lea and 3′-sulfo-Lex sequences, but with a clear binding preference. Previous studies with structurally defined oligosaccharides have established that L-selectin binds preferentially to 3′-sialyl-Lea over 3′-sialyl-Lex, and exhibits a preference for 3′-sulfo-Lea and 3′-sulfo-Lex over their sialylated counterparts [1]. Furthermore, the sulfated Lea tetra- and pentasaccharides have been identified as the most potent E-selectin ligands described to date, with sulfated Lea pentasaccharide showing 15- to 45-fold greater inhibitory activity than sialyl-Lex trisaccharide depending on the adhesion target [2].

L-selectin Lymphocyte homing Inflammation

Lewis a (Lea) Tetraose: Evidence-Backed Research and Industrial Application Scenarios


Selectin Inhibitor Development and Inflammation Research

Lea tetraose and its sialylated/sulfated derivatives serve as core scaffolds for developing selectin antagonists. The 3.4× higher E-selectin inhibitory potency of sLea over sLex and the 15-45× enhanced potency of sulfated Lea derivatives [6] make Lea-based structures the preferred starting point for designing anti-inflammatory compounds targeting leukocyte adhesion. Researchers procuring Lea tetraose for structure-activity relationship (SAR) studies benefit from a scaffold with intrinsically superior binding properties compared to Lex-based alternatives.

Cancer Biomarker Detection and Antibody Development

Lea tetraose is essential for developing and validating antibodies targeting Lewis a-positive tumors. The distinct specificity of anti-Lea antibody clone 7LE, which binds non-sialylated Lea but not sLea , requires authentic Lea tetraose as the reference antigen for assay calibration. Additionally, the differential recognition of Lea versus Lex by cancer-targeting antibodies such as ch88.2 involves distinct subsites within the antibody binding groove [6], underscoring the need for Lea tetraose rather than Lex analogs when developing Lea-specific cancer diagnostics.

Sperm-Egg Recognition and Fertilization Mechanism Studies

Lea-capped glycans define a distinct, less-abundant class of ZP3 binding sites on mouse sperm that cannot be accessed by Lex-capped glycans . The additive inhibitory effect of Lea and Lex glycans on ZP3 binding, combined with their lack of cross-competition , makes Lea tetraose an indispensable tool for dissecting the multi-component sperm-egg recognition system. Substituting Lea with Lex in such studies would miss the Lea-specific binding population entirely.

Enzymatic Synthesis and Glycoengineering

Lea tetraose serves as both an analytical reference standard and a synthetic precursor for Lewis antigen production. FUT3 fucosyltransferase exhibits optimal activity with type 1 tetrasaccharide acceptors over disaccharide or type 2 chain alternatives , making Lea tetraose the preferred acceptor substrate for enzymatic fucosylation studies and for the chemoenzymatic production of extended Lewis antigens. Procurement of Lea tetraose with >90% purity verified by NMR [6] ensures reliable performance in these enzymatic assays.

Quote Request

Request a Quote for Lewisa (Lea) tetraose

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.